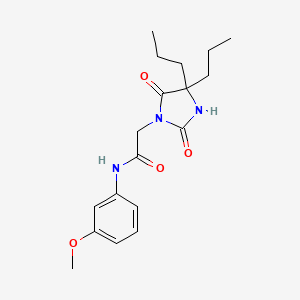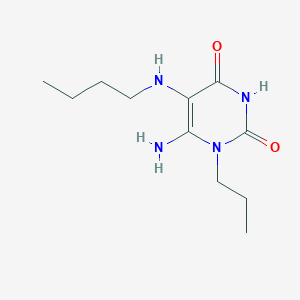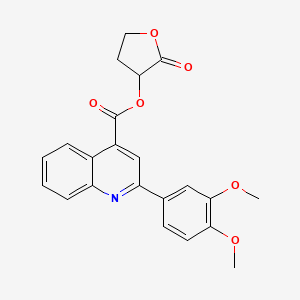![molecular formula C18H20Cl2N2O2 B1224116 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1224116.png)
4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide is a member of benzamides.
Applications De Recherche Scientifique
Cytotoxic Activity in Cancer Research
A significant area of research for compounds related to 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide is their cytotoxic activity against various cancer cell lines. Studies have shown that carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity with the compound , exhibit potent cytotoxic properties. For instance, these compounds demonstrated growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some showing IC(50) values less than 10 nM. Furthermore, these compounds were also tested in vivo against colon tumors in mice, where a single dose proved curative for certain derivatives in this model (Deady et al., 2003).
Antimicrobial Properties
Another area of research is the synthesis and exploration of antimicrobial properties of derivatives of 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide. Studies have synthesized alkoxy benzamide derivatives, which demonstrated significant anti-tuberculosis activity. Some of these derivatives exhibited exceptional activity against the H37RV strain of tuberculosis, with minimum inhibitory concentration (MIC) values of 62.5 µg/mL, showcasing their potential as antimicrobial agents (Bhalodiya et al., 2021).
Analytical Chemistry Applications
In analytical chemistry, methods have been developed for the determination of chlorophenoxy acid herbicides in water, which involve derivatives related to the compound . For instance, a method using in situ esterification followed by in-vial liquid-liquid extraction combined with large-volume on-column injection and gas chromatography-mass spectrometry has been employed. This innovative approach allows for rapid and efficient analysis of chlorinated acids in water samples (Catalina et al., 2000).
Drug Synthesis and Pharmacology
Research in drug synthesis and pharmacology has also focused on compounds structurally similar to 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide. Studies have investigated the synthesis of novel synthetic opioids, including U-47700, which is a structural isomer of this compound. This research has provided insights into the synthesis, medicinal chemistry, in vitro/in vivo pharmacology, and societal impact of these compounds (Kyei-Baffour & Lindsley, 2020).
Propriétés
Nom du produit |
4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide |
|---|---|
Formule moléculaire |
C18H20Cl2N2O2 |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-22(2)10-9-21-18(23)14-5-3-13(4-6-14)12-24-17-8-7-15(19)11-16(17)20/h3-8,11H,9-10,12H2,1-2H3,(H,21,23) |
Clé InChI |
YLBHFMUBTMFLKO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1224033.png)

![N-(3-acetylphenyl)-5,7-dimethyl-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1224037.png)
![2-[(5Z)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B1224038.png)
![2-(5H-[1,2,4]triazolo[5,1-a]isoindol-2-yl)ethanethioamide](/img/structure/B1224039.png)


![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 4-chlorobenzoate](/img/structure/B1224049.png)
![5-(methoxymethyl)-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1224050.png)
![3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B1224052.png)
![1-[(4-Tert-butylphenyl)methyl]-4-(4-nitrophenyl)imidazole](/img/structure/B1224056.png)

![5-[(2-Chloroanilino)methyl]-8-quinolinol](/img/structure/B1224058.png)
![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1224059.png)